molecular formula C9H8O2 B11921123 4-Ethynyl-3-methoxyphenol

4-Ethynyl-3-methoxyphenol

Cat. No.: B11921123
M. Wt: 148.16 g/mol
InChI Key: LRVZXJSRNTXMLC-UHFFFAOYSA-N
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Description

Significance of Ethynyl (B1212043) Phenols in Organic Synthesis and Materials Science

Ethynyl phenols are a class of organic compounds that possess both a hydroxyl group and an ethynyl (carbon-carbon triple bond) group attached to a benzene (B151609) ring. This dual functionality makes them highly valuable building blocks in various areas of chemistry.

In organic synthesis , the ethynyl group serves as a versatile handle for a multitude of transformations. It readily participates in carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the straightforward introduction of the ethynyl phenol (B47542) moiety into more complex molecular architectures. wikipedia.org The terminal alkyne is also a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and regioselective formation of triazole rings. scielo.br This reaction is widely used in the synthesis of bioactive molecules and functional materials. Furthermore, the ethynyl group can be transformed into other functional groups, such as ketones, through hydration reactions, or it can participate in various cycloaddition reactions to construct diverse heterocyclic systems. acs.org

In materials science , the rigid, linear nature of the ethynyl group is exploited in the design of novel polymers and functional materials. The polymerization of ethynyl phenols can lead to the formation of conjugated polymers with interesting electronic and optical properties. acs.org These materials are being investigated for applications in areas such as organic electronics and sensor technology. The ability of the ethynyl group to undergo solid-state polymerization upon heating or irradiation also makes these compounds promising candidates for the development of thermosetting resins and advanced composites with high thermal stability.

Overview of the 4-Ethynyl-3-methoxyphenol Molecular Scaffold in Academic Contexts

The this compound molecule, with the chemical formula C₉H₈O₂, combines the key reactive features of ethynyl phenols with the electronic influence of a methoxy (B1213986) group. mdpi.com This substitution pattern, with the methoxy group positioned ortho to the hydroxyl group and meta to the ethynyl group, influences the reactivity of both the aromatic ring and the functional groups.

PropertyValue
CAS Number 1057670-07-1
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
SMILES COC1=C(C#C)C=CC(O)=C1
This table displays the basic chemical properties of this compound.

The presence of the methoxy group can direct electrophilic substitution reactions and modulate the acidity of the phenolic proton. In the context of organic synthesis, this compound is a valuable precursor for the synthesis of more complex molecules. For instance, it has been cited in patent literature as an intermediate in the preparation of fungicidally active phenylpropargylether derivatives, highlighting its potential in the agrochemical industry. researchgate.net

The terminal alkyne functionality makes it a prime candidate for Sonogashira cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.org This reaction would typically involve coupling this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. While a specific synthesis for this compound is not extensively detailed in readily available literature, a plausible route would involve the Sonogashira coupling of a protected 4-iodo-3-methoxyphenol (B8722109) derivative with a source of acetylene (B1199291), such as trimethylsilylacetylene, followed by deprotection.

The dual functionality of the phenolic hydroxyl and the terminal ethynyl groups also opens up possibilities for its use as a monomer in polymerization reactions. The enzymatic polymerization of related phenols, such as 4-methoxyphenol, has been shown to produce polymers with interesting properties, suggesting that this compound could be a substrate for similar transformations, leading to functional polymers with pendant ethynyl groups available for further modification. acs.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

4-ethynyl-3-methoxyphenol

InChI

InChI=1S/C9H8O2/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6,10H,2H3

InChI Key

LRVZXJSRNTXMLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C#C

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 4 Ethynyl 3 Methoxyphenol Derivatives

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl moiety, is the most reactive site on the 4-Ethynyl-3-methoxyphenol molecule. Its high electron density and the sp-hybridization of its carbon atoms make it susceptible to a range of addition and coupling reactions. This reactivity is central to its application in constructing more complex molecular architectures.

Participation in Click Chemistry Reactions

The ethynyl group of this compound is an ideal participant in "click chemistry" reactions. This class of reactions is characterized by high yields, stereospecificity, and the formation of inoffensive byproducts, making them exceptionally reliable for creating covalent links between different molecular building blocks. organic-chemistry.orgthermofisher.com The most prominent among these is the azide-alkyne cycloaddition.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, facilitating the formation of a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). organic-chemistry.orgnih.gov This reaction represents a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgbeilstein-journals.org In contrast, the CuAAC reaction proceeds with high regioselectivity, is often conducted at room temperature in various solvents, including aqueous media, and shows a remarkable tolerance for a wide array of functional groups. organic-chemistry.orgbeilstein-journals.org

The catalytic cycle is initiated by the in situ generation of a copper(I) species, commonly from a copper(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. beilstein-journals.org The active Cu(I) catalyst then reacts with the terminal alkyne of a this compound derivative to form a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide, culminating in the formation of a stable 1,4-disubstituted 1,2,3-triazole product. nih.gov The efficiency and mild conditions of CuAAC make it a powerful tool for synthesizing complex molecules, including those for biological and materials science applications. thermofisher.comnih.gov

Table 1: Representative Conditions for CuAAC Reactions
Parameter Condition Role/Comment Reference
Copper Source CuSO₄·5H₂OPre-catalyst, reduced to active Cu(I) in situ. beilstein-journals.org
Reducing Agent Sodium AscorbateReduces Cu(II) to Cu(I) and prevents oxidative side reactions. beilstein-journals.org
Solvent System Water/t-Butanol, DMSO, PEG-H₂OGreen and biocompatible options are available. The reaction is tolerant of many solvents. beilstein-journals.orgjocpr.com
Temperature Room TemperatureMild conditions are a key advantage of the reaction. nih.gov
Ligands Tris(benzyltriazolylmethyl)amine (TBTA)Can be used to stabilize the Cu(I) oxidation state, especially in biological systems.

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. nih.gov This reaction occurs between an azide and a strained cyclooctyne (B158145), proceeding readily under physiological conditions without the need for an exogenous metal catalyst. nih.govnih.gov While this compound itself is not a strained alkyne, it can be reacted with azide-functionalized strained cycloalkynes.

The driving force for SPAAC is the relief of ring strain in the cyclooctyne upon undergoing the [3+2] cycloaddition with an azide. This intrinsic reactivity allows for the selective modification of biomolecules that have been tagged with either an azide or a cyclooctyne. nih.gov The reaction of an azide-functionalized cyclooctyne with this compound would not follow the typical SPAAC pathway, as the alkyne is not strained. Instead, the phenolic compound would need to be converted into an azide derivative to react with a strained alkyne. This strategy facilitates the development of modular platforms for applications like targeted imaging and therapy. nih.gov

Table 2: Comparison of CuAAC and SPAAC
Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reference
Alkyne Reactant Terminal Alkynes (e.g., this compound)Strained Cycloalkynes (e.g., dibenzocyclooctyne) organic-chemistry.orgnih.gov
Catalyst Required (Copper (I))Not Required nih.gov
Biocompatibility Limited by copper toxicityHigh, suitable for in vivo applications nih.gov
Reaction Rate Very fast with catalystFast due to release of ring strain organic-chemistry.orgchemrxiv.org
Application Organic synthesis, materials science, bioconjugation (in vitro)Chemical biology, live-cell imaging, in vivo conjugation nih.govnih.gov

The primary products of azide-alkyne cycloaddition reactions involving this compound are 1,2,3-triazole derivatives. These five-membered heterocyclic rings are not merely linkers; they are highly stable and often contribute to the biological activity of the final molecule. researchgate.net The CuAAC reaction specifically yields 1,4-disubstituted 1,2,3-triazoles. nih.gov

For example, reacting this compound with benzyl (B1604629) azide under standard CuAAC conditions would produce 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-2-methoxyphenol. A wide variety of functionalized azides can be employed to generate a library of triazole derivatives, each with potentially unique properties. The synthesis of such derivatives is straightforward, often involving simple purification procedures. researchgate.net This modularity has been exploited in the development of compounds with diverse applications. researchgate.net

Alkynyl Group Transformations Beyond Cycloadditions

While click chemistry is a dominant reaction pathway for the ethynyl group, it can also undergo other important transformations. Nucleophilic additions across the triple bond, for instance, provide access to a different class of substituted alkenes, further expanding the synthetic utility of this compound.

The triple bond of the ethynyl group in this compound is electron-rich and can be attacked by nucleophiles. In base-promoted nucleophilic addition, a strong nucleophile attacks one of the sp-hybridized carbon atoms of the alkyne, leading to a vinyl carbanion intermediate. libretexts.org This intermediate is then protonated to yield the final vinyl-substituted product. chemguide.co.uk

The regioselectivity of the addition depends on the electronic and steric nature of the substituents on the alkyne. For terminal alkynes like this compound, the nucleophile typically attacks the internal carbon, placing the negative charge on the terminal carbon where it is sterically less hindered. Subsequent protonation gives the corresponding alkene. This reaction allows for the introduction of a variety of functional groups, such as alkoxides, thiolates, and amines, directly onto the acetylenic scaffold, leading to functionalized vinylphenol derivatives.

Ortho-Vinylation Reactions with Ethyne (B1235809)

The direct ortho-vinylation of phenols using ethyne (acetylene) represents a significant C-C bond-forming reaction, enabling the introduction of a vinyl group at the position adjacent to the hydroxyl group. This transformation can be catalyzed by transition metals. While specific studies on this compound are not detailed in the available literature, the general mechanism for phenols involves the reaction with ethyne under specific catalytic conditions. uio.noacs.org For instance, the reaction of phenols with ethyne can be promoted by a base system, such as MgCl₂/Et₃N, which is also utilized in ortho-formylation reactions. uio.no The process typically involves the coordination of the phenol (B47542) to a metal center, followed by the insertion of acetylene (B1199291), leading to the formation of an ortho-vinylphenoxide intermediate, which is then protonated to yield the final product. The regioselectivity for the ortho position is a key feature of this type of reaction. uio.no

Electrophilic Cyclization Pathways

Electrophilic cyclization is a powerful strategy for constructing a diverse range of heterocyclic and carbocyclic compounds from functionalized alkynes. nih.gov For derivatives of this compound, the ethynyl group serves as a versatile handle for such transformations. The reaction is initiated by the π-activation of the carbon-carbon triple bond by an electrophile (E+), such as an iodine molecule (I₂), iodine monochloride (ICl), or phenylselenyl chloride (PhSeCl). nih.govbeilstein-journals.org This activation forms a reactive intermediate, like an iodonium (B1229267) ion, which is then susceptible to intramolecular attack by a nucleophile within the same molecule. beilstein-journals.org

In the case of a this compound derivative, the phenolic oxygen or an aromatic carbon could act as the internal nucleophile. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-endo and 6-endo pathways being common. For example, the iodine-promoted cyclization of an N-alkyne-substituted pyrrole (B145914) derivative proceeds via π-activation of the alkyne by iodine, followed by intramolecular attack from an ester oxygen to form a six-membered ring. beilstein-journals.org A similar pathway can be envisioned for ethynylphenol derivatives, potentially leading to the formation of substituted benzofurans or other oxygen-containing heterocycles. nih.gov These cyclization reactions are generally efficient and proceed under mild conditions. nih.gov

A specific example involves the 5-endo-dig iodocyclization of 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate (B1210297) to form a dihydrothiophene derivative, which showcases the utility of electrophilic cyclization on a substituted methoxyphenyl alkyne system. researchgate.net

Reactivity of the Phenolic Hydroxyl Group

Phenol-Based Reactions and Functionalization

The phenolic hydroxyl group in this compound is a primary site for a variety of chemical transformations and functionalizations. Its reactivity is influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing ethynyl group on the aromatic ring.

One of the key reactions is oxidative coupling. Iron-catalyzed oxidative coupling has emerged as a significant method for creating complex phenolic structures from simpler phenol precursors. acs.org Furthermore, enzymatic catalysts, particularly horseradish peroxidase (HRP), can induce the oxidative polymerization of phenol derivatives. rsc.orgresearchgate.net This process involves the oxidation of the phenol to a phenoxy radical, which then couples with other radicals to form polymers. This enzymatic approach is considered an environmentally benign alternative to traditional methods that often use toxic reagents like formaldehyde. researchgate.net

The hydroxyl group also readily participates in dynamic covalent chemistry. For instance, the hydroxyl-yne reaction, which involves the addition of a phenol to an activated alkyne, has been shown to be a reversible process. acs.org This dynamic exchange is base-dependent, with inorganic bases like potassium carbonate facilitating the reaction at room temperature. The equilibrium of this reaction is sensitive to the electronic properties of the phenol substituents. acs.org

Intermolecular Charge Transfer Processes

Phenols are effective electron donors and can form electron donor-acceptor (EDA) complexes with suitable electron acceptors. The reactivity of this compound derivatives can be driven by intermolecular charge transfer processes, particularly in photochemical reactions. For example, the reaction between phenols and ethynylbenziodoxol(on)es (EBXs), which are electrophilic alkyne-transfer reagents, can be initiated by visible light. nih.gov

This process is proposed to proceed through the formation of an EDA complex between the electron-rich phenol (the donor) and the EBX (the acceptor). nih.gov Upon light absorption, an electron is transferred from the phenol to the EBX, leading to the generation of radical intermediates that subsequently react to form the product, such as (Z)-2-iodovinyl phenyl ethers. nih.gov This light-driven reactivity, enabled by intermolecular charge transfer, opens pathways that are distinct from the typical ground-state reactions of these compounds. nih.gov Theoretical studies on related triphenylamine-ethynyl polycyclic aromatic hydrocarbon derivatives also highlight the importance of backbone topology and functional groups in modulating charge transfer properties for applications in organic electronics. arxiv.org

Chemoselective Transformations

Selective Reactions of Ethynyl vs. Phenol Moieties in Polymerization

The presence of two distinct reactive sites in this compound—the phenolic hydroxyl group and the ethynyl group—presents a challenge and an opportunity for chemoselective transformations, particularly in polymerization reactions. The choice of catalyst is crucial in directing the reaction to one site while leaving the other untouched. nih.gov

Studies on the closely related monomer m-ethynylphenol have demonstrated this principle effectively. researchgate.netnih.gov When a conventional catalyst for oxidative coupling, such as a copper/amine system (e.g., a copper/di-tert-butylamine catalyst), is used, the reaction proceeds exclusively at the ethynyl moiety. This results in the formation of a diacetylene derivative through dimerization, not a polymer. researchgate.netnih.gov

In stark contrast, when an enzyme catalyst like horseradish peroxidase (HRP) is used with hydrogen peroxide as an oxidizing agent, the polymerization occurs chemoselectively at the phenolic moiety. researchgate.netnih.gov 1H NMR and IR analyses confirm that the ethynyl group remains intact in the resulting polymer side chains. nih.gov This enzymatic process yields a novel, reactive polyphenol with pendant ethynyl groups, which can be used for further functionalization or as a precursor for carbonized materials. researchgate.netnih.gov This enzymatic approach showcases a powerful method for achieving chemoselectivity that is often difficult with conventional chemical catalysts. researchgate.netkyoto-u.ac.jp

Catalyst SystemReaction TypeReactive MoietyProductSource(s)
Horseradish Peroxidase (HRP) / H₂O₂ Enzymatic Oxidative PolymerizationPhenolic Hydroxyl GroupPolyphenol with pendant ethynyl groups nih.gov, researchgate.net
Copper/Amine Conventional Oxidative CouplingEthynyl GroupDiacetylene Derivative (Dimer) nih.gov, researchgate.net

Polymerization Mechanisms Involving Ethynyl Phenols

The dual functionality of this compound, comprising a reactive phenolic hydroxyl group and a polymerizable terminal ethynyl group, allows for its participation in several distinct polymerization pathways. These mechanisms can be broadly categorized based on the reactive site targeted: enzymatic or oxidative processes targeting the phenol moiety, thermal processes targeting the acetylene unit, and catalytically activated processes that can engage either functional group. The resulting polymers exhibit vastly different structures, from hyperbranched poly(phenylene oxide)s to linear conjugated systems or cross-linked thermosets, depending on the chosen synthetic route.

Enzymatic polymerization offers a green and highly selective method for synthesizing polymers from phenolic precursors under mild conditions. Horseradish peroxidase (HRP), in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), is a well-established catalyst for this transformation.

The mechanism commences with the HRP enzyme abstracting a hydrogen atom from the hydroxyl group of this compound. This generates a phenoxy radical, which is stabilized by resonance delocalization of the unpaired electron across the aromatic ring. Polymerization proceeds via the irreversible coupling of these resonance-stabilized radicals. The coupling can occur between various positions on the aromatic rings (C-C coupling, typically at the ortho- and para-positions relative to the oxygen) or through ether linkages (C-O-C coupling).

Due to the multiple reactive sites on the phenoxy radical, this process typically results in the formation of a hyperbranched polymer with a complex, irregular structure containing both C-C and C-O linkages. The ethynyl group on the monomer generally remains intact during this process, as the enzymatic reaction conditions are mild and highly specific to the phenolic moiety. The resulting polymer is effectively a poly(phenylene/phenylene oxide) backbone decorated with pendant ethynyl groups, which can be utilized for subsequent cross-linking or functionalization reactions.

Research on analogous methoxy-substituted phenols has elucidated the reaction parameters influencing polymer properties. Key factors include pH, monomer concentration, and the ratio of monomer to H₂O₂. The resulting polymers are often characterized by their thermal stability and solubility, the latter being highly dependent on the degree of branching.

Table 1: Representative Conditions for HRP-Catalyzed Polymerization of Phenolic Monomers
ParameterValue / ConditionResulting Polymer CharacteristicRef.
Monomer 4-Substituted Phenol-
Catalyst Horseradish Peroxidase (HRP)-
Oxidant Hydrogen Peroxide (H₂O₂)-
Solvent Aqueous buffer / Dioxane mixtureAffects monomer solubility and polymer precipitation
pH 7.0 - 8.5Optimal range for HRP activity
Temperature Room Temperature (20-25 °C)Mild conditions preserve pendant functional groups
Polymer Structure Hyperbranched Poly(phenylene oxide)Insoluble in common organic solvents (e.g., THF, Chloroform)
Molecular Weight (Mw) 2,500 - 15,000 DaHighly dependent on reaction time and monomer feed rate

Thermal polymerization provides a direct route to convert monomers containing acetylene functionalities into highly cross-linked, thermally robust networks. This process relies on the high-temperature reactivity of the carbon-carbon triple bond in the ethynyl group of this compound. When subjected to elevated temperatures, typically in the range of 150–250 °C, the ethynyl groups undergo a complex series of addition and cyclization reactions.

The primary mechanism is the chain-growth addition polymerization of the acetylene units, leading to the formation of conjugated polyene structures. As the reaction progresses and monomer is consumed, the pendant ethynyl groups on the newly formed polymer chains react with each other and with remaining monomers. This extensive reaction leads to the formation of a rigid, three-dimensional covalent network. The phenolic hydroxyl and methoxy groups remain as pendant functionalities within this thermoset material, influencing its polarity and potential for hydrogen bonding.

The resulting thermoset polymers are known for their exceptional thermal and oxidative stability, high glass transition temperatures (Tg), and low dielectric constants, making them suitable for applications in high-performance composites and microelectronics. The cure kinetics and final properties of the material can be precisely controlled by the temperature profile, heating rate, and the presence of any initiating species. Differential Scanning Calorimetry (DSC) is commonly used to study the curing exotherm, while Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured polymer.

Table 2: Thermal Properties of Polymers Derived from Ethynyl-Functionalized Aromatics
PropertyTypical Value RangeSignificanceRef.
Curing Onset Temperature 140 - 180 °CTemperature at which cross-linking begins, detected by DSC
Curing Peak Exotherm 200 - 260 °CTemperature of maximum polymerization rate
Glass Transition Temp. (Tg) > 300 °CIndicates the high operational temperature limit of the cured material
Decomposition Temp. (Td5) 450 - 550 °C (in N₂)Temperature at 5% weight loss, indicating excellent thermal stability
Char Yield at 800 °C 70 - 85%High char yield is characteristic of highly cross-linked aromatic networks

Activated polymerization methods utilize transition metal catalysts to achieve controlled polymerization of the ethynyl group under significantly milder conditions than thermal curing. These approaches can yield polymers with well-defined linear or branched structures. For a terminal alkyne like this compound, a prominent example of activated polymerization is the Glaser-Hay oxidative coupling reaction.

This reaction involves the use of a copper(I) salt, such as copper(I) chloride (CuCl), in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, typically molecular oxygen (O₂). The mechanism is believed to proceed through the formation of a copper(I) acetylide intermediate. Two of these intermediates then undergo oxidative coupling to form a 1,3-butadiyne (B1212363) linkage, regenerating the copper catalyst in a reduced state which can then be re-oxidized by O₂ to continue the catalytic cycle.

When applied to this compound, this reaction results in the formation of a linear polymer, poly(4-hydroxy-5-methoxy-1,2-phenylenebutadiynylene). This polymer features a rigid-rod backbone composed of alternating phenylene and butadiynylene units. Such conjugated polymers are of significant interest for their optical and electronic properties. The reaction conditions, including catalyst loading, solvent, and temperature, can be tuned to control the polymer's molecular weight and polydispersity. Unlike thermal polymerization, this method produces a soluble, processable linear polymer that can be characterized by standard techniques like Gel Permeation Chromatography (GPC).

Table 3: Typical Conditions for Glaser-Hay Polymerization of Terminal Alkynes
ParameterReagent / ConditionPurposeRef.
Monomer This compoundBuilding block of the polymer chain
Catalyst Copper(I) Chloride (CuCl)Forms the active copper acetylide intermediate
Ligand TMEDA or PyridineSolubilizes and stabilizes the copper catalyst
Oxidant Dioxygen (O₂)Drives the oxidative coupling and regenerates the active catalyst
Solvent Dichloromethane, Chloroform, or TolueneProvides a medium for the reaction
Temperature 25 - 50 °CMild conditions that prevent thermal side reactions
Resulting Polymer Poly(phenylenebutadiynylene)Linear, conjugated rigid-rod polymer
Molecular Weight (Mn) 5,000 - 20,000 g/mol Controllable via reaction time and monomer/catalyst ratio

Advanced Characterization and Structural Elucidation of 4 Ethynyl 3 Methoxyphenol Analogs

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 4-ethynyl-3-methoxyphenol and its derivatives. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The acetylenic proton (C≡C-H) would typically appear as a singlet in the range of δ 3.0-3.5 ppm. The methoxy (B1213986) group (-OCH₃) protons would also produce a sharp singlet, generally around δ 3.8-4.0 ppm. The aromatic protons on the benzene (B151609) ring would present as a complex multiplet system. Additionally, a broad singlet corresponding to the phenolic hydroxyl (-OH) proton would be observed, with its chemical shift being concentration and solvent-dependent. For the related compound, 3-methoxyphenol (B1666288), the methoxy group protons show up at approximately 55 ppm in the carbon NMR, which helps in identifying the carbon of the methoxy group. youtube.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For this compound, one would expect to see distinct signals for the two sp-hybridized carbons of the ethynyl (B1212043) group (typically between δ 70-90 ppm). The sp²-hybridized aromatic carbons would resonate in the δ 110-160 ppm region, with carbons attached to oxygen atoms appearing further downfield. The methoxy carbon would have a characteristic signal around δ 55-60 ppm. For instance, in 3-methoxyphenol, the six carbons of the benzene ring appear in the 100-150 ppm range. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
Acetylenic H~3.3-
Methoxy H~3.9-
Phenolic OHVariable-
Aromatic H~6.5 - 7.2-
Acetylenic C-~75-85
Aromatic C-~105-160
Methoxy C-~56

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would exhibit several key absorption bands. A sharp, strong peak around 3300 cm⁻¹ is characteristic of the C≡C-H stretch of the terminal alkyne. A weaker absorption for the C≡C triple bond stretch would be expected in the 2100-2140 cm⁻¹ region. A broad band centered around 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic group, often participating in hydrogen bonding. The C-O stretching vibrations for the aryl ether and the phenol (B47542) would appear in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. youtube.com For the related compound 1-ethynyl-4-methoxybenzene, IR spectra have been recorded using both KBr and ATR techniques. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
PhenolO-H stretch (broad)3200 - 3600
Terminal Alkyne≡C-H stretch (sharp)~3300
AlkyneC≡C stretch2100 - 2140
Aromatic RingC=C stretch1450 - 1600
Aryl EtherC-O stretch1200 - 1300
PhenolC-O stretch1000 - 1200

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The electron ionization (EI) mass spectrum of this compound (C₉H₈O₂) would show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 148. Fragmentation would likely involve the loss of a methyl group (CH₃•, -15 amu) from the methoxy ether to give a fragment at m/z 133, or the loss of a formyl radical (CHO•, -29 amu) to yield a fragment at m/z 119. Data from related compounds, such as 4-methoxyphenol, show a molecular ion peak at m/z 150. researchgate.net

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The aromatic ring in this compound, conjugated with the ethynyl group and substituted with auxochromes (OH and OCH₃), acts as a chromophore. One would expect to observe characteristic π → π* transitions. Studies on p-methoxyphenol show distinct absorption bands in the UV region that change during electrochemical oxidation, indicating alterations to the chromophore system. researchgate.net UV-Vis spectroscopy is also a powerful method to study the interaction between small molecules and macromolecules like DNA. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For an analog of this compound that forms a suitable single crystal, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, and the non-covalent forces governing these arrangements are fundamental to understanding a material's physical properties. For phenolic compounds, hydrogen bonding is a particularly dominant intermolecular interaction.

In analogs, the crystal packing is significantly influenced by intermolecular hydrogen bonds involving the phenolic hydroxyl groups. nih.gov X-ray crystallography studies on related structures, such as 3,4-dimethoxyphenol, reveal the formation of distinct infinite chains stabilized by O—H⋯O interactions between the phenol group and methoxy groups at various positions. researchgate.net In one such structure, two molecules in the asymmetric unit form separate hydrogen-bonding chains that propagate along the crystal axis. researchgate.net The presence of different substituents can tune the hydrogen bond donor or acceptor properties, which in turn modulates the strength of both intramolecular and intermolecular hydrogen bonds. nih.gov

Table 1: Crystallographic Data for an Analog of this compound

Parameter Value
Compound ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane nih.gov
Formula C29H37BrSi
Molecular Weight 493.58
Crystal System Monoclinic
Space Group P21/c
a (Å) 14.9043 (2)
b (Å) 8.50185 (11)
c (Å) 22.6111 (3)
**β (°) ** 108.2791 (16)
**Volume (ų) ** 2720.56 (7)
Z 4

Elucidation of Molecular Conformations and Stereochemistry

The three-dimensional arrangement of atoms in a molecule (conformation) and their spatial arrangement (stereochemistry) are key to its reactivity and properties. For analogs of this compound, these aspects are investigated using a combination of experimental techniques and computational modeling.

X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. For instance, in a 1,3-dithiane (B146892) ring-containing structure, the ring was found to adopt a twist-boat conformation. iucr.org In another complex structure containing a chromene ring, the pyran ring portion was determined to have a sofa conformation. koreascience.kr For molecules with multiple aromatic rings, the dihedral angles between them are a critical conformational parameter. In one ethynyl-substituted derivative, two phenyl rings were found to be nearly parallel, with a dihedral angle of just 4.27 (4)°. nih.gov

Computational methods, such as Density Functional Theory (DFT), are used to predict stable molecular structures and relative energies of different conformers. researchgate.netcsic.es These calculations provide insights into aspects like the methyl internal rotation barrier heights and electric dipole moment components, which are crucial for spectroscopic analysis. researchgate.netcsic.es

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For ethynyl-terminated phenolic resins, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing their curing behavior and thermal stability.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Phase Transitions

DSC is a primary tool for studying the thermal transitions of polymers, including melting, glass transitions, and curing (cross-linking) reactions. linseis.comamericanpharmaceuticalreview.com When an ethynyl-terminated resin is heated, the ethynyl groups react, releasing heat in an exothermic process that is readily detected by DSC.

The DSC thermogram of a curable resin typically shows a broad exothermic peak corresponding to the curing reaction. acs.org The temperature at which this peak begins (onset temperature, Ti) and the temperature at which the reaction rate is maximum (peak temperature, Tp) are key parameters. acs.orgnih.gov These values can be influenced by the heating rate; as the heating rate increases, the exothermic peak shifts to higher temperatures. acs.orgnih.gov For example, for an ethynyl phenyl azo phenol-biphenylene resin (EPABN), the peak temperature was lowest at ~211 °C with a heating rate of 5 °C/min. acs.org The data from multiple heating rates can be used to determine the curing kinetics and activation energy of the reaction. researchgate.netresearchgate.net DSC is also used to identify other phase transitions, such as melting points (endothermic peaks) and glass transition temperatures (Tg), which indicate the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.netresearchgate.netcore.ac.uk

Table 2: Curing Characteristics of an Ethynyl-Phenolic Analog Resin (EPABN) from DSC

Heating Rate (°C/min) Onset Temperature (Ti) (°C) Peak Temperature (Tp) (°C) Curing Temperature Range (°C)
5 ~150 ~211 150-260 acs.org
10 >150 >211 Shifts higher acs.orgnih.gov
15 >150 >211 Shifts higher acs.orgnih.gov
20 >150 >211 Shifts higher acs.orgnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

TGA measures the change in mass of a sample as a function of temperature, providing a profile of its thermal stability and decomposition. researchgate.netmdpi.com This is particularly important for polymers designed for high-temperature applications.

The TGA curve for a cured ethynyl phenolic resin shows the temperatures at which the material begins to decompose. Key metrics from TGA include the temperature at which 5% (Td5) and 10% (Td10) weight loss occurs, which are common indicators of the onset of significant thermal degradation. acs.orgnih.gov For example, a cured EPABN resin exhibited a Td5 of 463 °C and a Td10 of 531 °C, indicating excellent heat resistance. acs.orgnih.gov Another critical parameter is the char yield, which is the percentage of material remaining at a high temperature (e.g., 700 °C or 1000 °C). acs.orgnih.gov A high char yield is desirable for applications requiring fire resistance and ablative properties. The EPABN resin showed a char yield of 78.2% at 700 °C and 72.1% at 1000 °C in a nitrogen atmosphere. acs.orgnih.gov The thermal stability can be affected by the molecular structure; for instance, incorporating rigid biphenyl (B1667301) structures can enhance heat resistance. acs.orgnih.gov

Table 3: Thermal Stability Data for a Cured Ethynyl-Phenolic Analog Resin (EPABN) from TGA

Parameter Value
5% Weight Loss Temperature (Td5) 463 °C acs.orgnih.gov
10% Weight Loss Temperature (Td10) 531 °C acs.orgnih.gov
Char Yield at 700 °C (N2 atm) 78.2% acs.orgnih.gov
Char Yield at 1000 °C (N2 atm) 72.1% acs.orgnih.gov

Computational Chemistry and Theoretical Investigations of Ethynyl Phenol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. DFT methods are widely used to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the behavior of compounds like 4-Ethynyl-3-methoxyphenol. researchgate.netnih.govresearchgate.net

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule such as this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Table 5.1.1: Representative Optimized Geometry Parameters for Substituted Phenol (B47542) Systems

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C-C (aromatic) 1.39 - 1.41 118 - 122
C-O (phenol) 1.36 - 1.38 -
O-H (phenol) 0.96 - 0.98 -
C-O (methoxy) 1.35 - 1.37 -
O-CH3 (methoxy) 1.42 - 1.44 -
C-C≡C (ethynyl) 1.42 - 1.44 178 - 180
C≡C (ethynyl) 1.20 - 1.22 -
C-H (ethynyl) 1.06 - 1.08 -

Note: These are typical ranges observed in DFT calculations of related substituted phenol and ethynylbenzene compounds and are provided for illustrative purposes.

Following geometry optimization, vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These calculations provide valuable information about the vibrational modes of the molecule, which correspond to specific bond stretches, bends, and torsions. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and methyl group, the C≡C stretch of the ethynyl (B1212043) group, and the C-O stretches of the phenol and methoxy (B1213986) groups. Theoretical vibrational frequencies are often scaled to better match experimental data. uit.no

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity, kinetic stability, and optical properties of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

In substituted phenols, the HOMO is typically localized on the phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO is often distributed over the aromatic system. The presence of an electron-donating group like methoxy would be expected to raise the HOMO energy level, while the electron-withdrawing ethynyl group would likely lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and influencing the molecule's electronic transitions. researchgate.netnih.gov

Table 5.1.3: Representative Frontier Orbital Energies for Substituted Phenol Systems

Compound Family Typical HOMO Energy (eV) Typical LUMO Energy (eV) Typical HOMO-LUMO Gap (eV)
Methoxyphenol Derivatives -5.5 to -6.0 -0.5 to -1.0 4.5 to 5.5
Ethynylbenzene Derivatives -6.0 to -6.5 -1.0 to -1.5 4.5 to 5.0

Note: These values are illustrative and can vary significantly based on the specific substituents and computational methods used.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. uni-muenchen.de It provides a localized picture of chemical bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and bonds). ijnc.ir

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Charge-Transfer Complexes

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. rsc.org It is commonly used to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. sonar.ch

For a molecule like this compound, with both electron-donating (hydroxyl, methoxy) and electron-accepting (ethynyl) groups attached to a π-conjugated system, TD-DFT can be used to investigate the nature of its electronic transitions. These transitions may have significant charge-transfer character, where electron density moves from the donor parts of the molecule to the acceptor parts upon photoexcitation. lanl.gov TD-DFT calculations can help to identify these charge-transfer states and predict their energies, which is crucial for understanding the photophysical properties of the molecule and its potential applications in areas like organic electronics. nih.govnih.gov

Mechanistic Studies and Reaction Pathway Elucidation through Computation

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, and calculate the activation energies associated with different reaction pathways. researchgate.net

For this compound, computational studies could be employed to investigate a variety of reactions. For example, the antioxidant properties of phenolic compounds can be studied by calculating the bond dissociation enthalpy of the O-H bond, which is a key parameter in hydrogen atom transfer (HAT) mechanisms. researchgate.netnih.gov The reactivity of the ethynyl group in reactions such as cycloadditions or couplings could also be explored by modeling the reaction pathways and calculating the associated energy barriers. nih.govresearchgate.net Such studies provide fundamental insights into the reactivity of the molecule and can guide the design of new synthetic routes and functional materials. acs.orgnih.gov

Applications in Advanced Materials Science Leveraging Ethynyl Phenol Architectures

Polymer and Resin Chemistry

The presence of the terminal alkyne (ethynyl) and phenolic hydroxyl groups enables 4-Ethynyl-3-methoxyphenol to participate in diverse polymerization reactions, leading to the creation of high-performance polymers and resins.

Synthesis of Novel Poly(arylene ethynylene) Derivatives

Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers known for their applications in optoelectronics and sensing. The synthesis of these polymers often involves metal-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara reaction, which couples terminal alkynes with aryl halides. mdpi.com In this context, this compound serves as a key monomer. Its terminal ethynyl (B1212043) group provides the reactive site for polymerization, while the phenol (B47542) and methoxy (B1213986) substituents allow for the fine-tuning of the resulting polymer's properties, such as solubility, and electronic and photophysical characteristics. acs.org

The general synthetic approach involves reacting a dihaloaromatic compound with a diethynyl monomer in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.commdpi.com By incorporating monomers like this compound, researchers can introduce specific functionalities into the polymer backbone. The hydroxyl group, for instance, can enhance solubility or provide a site for post-polymerization modification. The methoxy group can influence the electron density of the aromatic ring, thereby modulating the polymer's electronic band gap and charge transport properties. rsc.org

Research has demonstrated the synthesis of various PAE derivatives with tailored properties. For example, polymers with high ionization potentials have been developed for use in chemical sensors. acs.org The introduction of different functional groups and spacers, such as thiophene, alongside the ethynylene linkage, allows for further control over the polymer's final characteristics. mdpi.com

Table 1: Key Reactions in Poly(arylene ethynylene) Synthesis

Reaction Name Reactants Catalyst/Conditions Product

| Sonogashira-Hagihara Cross-Coupling | Terminal Alkyne (e.g., from this compound), Aryl Halide | Pd complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine base | Poly(arylene ethynylene) |

Development of High-Performance Phenolic Resins and Composites

Traditional phenolic resins, while valued for their heat resistance and low cost, often suffer from drawbacks related to their condensation curing mechanism, which releases volatile byproducts. science.gov A significant advancement in this area is the development of addition-curable phenolic resins, which cure without the evolution of volatiles. This is achieved by introducing reactive groups, such as ethynyl moieties, into the phenolic structure. researchgate.netresearchgate.net

This compound is an ideal candidate for modifying or creating such resins. The ethynyl group provides a site for thermal addition polymerization, a process that forms a highly cross-linked network at elevated temperatures. researchgate.netnih.gov This addition-cure mechanism leads to several advantages:

Improved Thermal Stability: The resulting cross-linked structure exhibits enhanced resistance to heat and thermo-oxidation. researchgate.net

Higher Char Yield: Ethynyl-functionalized resins typically show a high residual char yield at extreme temperatures, which is crucial for applications in ablative composites and fire-retardant materials. nih.gov

Enhanced Mechanical Properties: The dense network structure contributes to superior strength and stiffness, making these resins suitable for high-performance composites, especially when reinforced with fibers like glass or carbon. researchgate.netbakelite.com

Studies have shown that introducing ethynylphenyl groups into phenolic resin backbones, for instance through a diazo coupling reaction, results in materials with excellent heat resistance, with 5% weight loss temperatures (Td5) exceeding 460°C. nih.gov These modified resins are finding use in demanding environments such as the aerospace, marine, and electronics industries. bakelite.com

Table 2: Comparison of Curing Mechanisms in Phenolic Resins

Feature Condensation Cure (Traditional) Addition Cure (Ethynyl-Modified)
Byproducts Volatiles (e.g., water) are released No volatiles released science.gov
Curing Group Phenolic hydroxyl and formaldehyde Ethynyl group researchgate.net

| Key Properties | Good heat resistance, low cost | Enhanced thermal stability, high char yield, improved mechanical properties researchgate.netnih.gov |

Optoelectronic Materials

The conjugated system formed by the aromatic ring and the ethynyl group in this compound provides a basis for its use in optoelectronic materials, which interact with light and electricity.

Integration into Organic Photovoltaics (OPVs) and Charge Transport Materials

Organic photovoltaics (OPVs), or solar cells, rely on organic semiconductor materials to absorb light and generate electrical current. whiterose.ac.uk This process involves the creation of an exciton (B1674681) (a bound electron-hole pair), its dissociation at a donor-acceptor interface, and the subsequent transport of charges to the electrodes. ossila.com Conjugated polymers, including PAEs, are frequently used as either the electron donor or acceptor material in the active layer of OPVs. researchgate.net

The incorporation of units derived from this compound into conjugated polymers can significantly influence their performance in OPVs:

Tunable Energy Levels: The methoxy group is an electron-donating group that can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. rsc.org This allows for precise tuning of the polymer's energy levels to match those of the acceptor material (like a fullerene or non-fullerene acceptor), which is critical for efficient charge separation. ossila.com

Enhanced Light Absorption: The extended π-conjugation provided by the arylene ethynylene structure can lead to strong absorption of light across the solar spectrum.

Furthermore, the phenolic hydroxyl group offers a potential site for attaching other functional moieties, enabling the design of complex molecular architectures for advanced hole transport materials (HTMs) or non-fullerene acceptors. rsc.org

Liquid Crystal Applications in Displays and Optoelectronic Devices

Liquid crystals (LCs) are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com The molecules in an LC, known as mesogens, possess a degree of orientational order but lack long-range positional order. cbpbu.ac.in This molecular anisotropy is key to their application in displays (LCDs) and other optoelectronic devices like optical modulators and sensors. mdpi.com

The synthesis of LC materials often begins with smaller, reactive molecules called liquid crystal intermediates. labinsights.nl Phenol-type intermediates are a common class used in this process. labinsights.nl The molecular shape is a critical factor in determining whether a compound will exhibit liquid crystalline behavior. cbpbu.ac.in Calamitic, or rod-like, molecules are a major class of thermotropic LCs. tcichemicals.com

The structure of this compound, with its rigid aromatic ring and linear ethynyl group, provides the kind of molecular shape anisotropy that is conducive to the formation of LC phases. It can be used as a core building block to synthesize more complex, calamitic mesogens. By reacting the hydroxyl or ethynyl group, it can be incorporated into larger molecules with the necessary length-to-breadth ratio to form nematic or smectic phases. tcichemicals.com The ability to form these ordered yet fluid phases allows for the manipulation of light, which is the fundamental principle behind LCD technology.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Poly(arylene ethynylene)
Thiophene
Palladium(II) bis(triphenylphosphine) dichloride
Copper(I) iodide
Fullerene

Fabrication of Materials with Specific Optical and Electronic Properties

The incorporation of ethynyl phenol architectures into macromolecules is a key strategy for tuning the optical and electronic properties of advanced materials. The ethynyl linker is particularly effective at extending the π-conjugated system of a molecule or polymer. mdpi.com This extension of π-conjugation is a fundamental approach for modifying how a material interacts with light, often leading to changes in its absorption and emission spectra. mdpi.comacs.org

Research into poly(phenylene ethynylene)s (PPEs), which share the core phenylene-ethynylene structure, demonstrates that their optical properties can be dramatically altered. For instance, chemical reactions on the polymer backbone can cause significant hypsochromic shifts (shifts to shorter wavelengths) in absorption and emission, accompanied by enhanced quantum yields. acs.org The introduction of an ethynyl linker can also increase the molar absorption coefficient, allowing the material to absorb light more efficiently. mdpi.com

Furthermore, polymers derived from ethynyl aromatic compounds are noted for their potential to form materials with high thermal stability. google.com The properties of these materials make them suitable for thin-film processing and integration into optoelectronic devices. acs.org The specific arrangement of functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, provides additional avenues for influencing solubility, processability, and intermolecular interactions, which in turn affect the final material's bulk properties.

Table 1: Influence of Ethynyl Phenol Architecture on Material Properties
Structural FeatureEffect on PropertyResulting Application PotentialSource
Ethynyl LinkerExtends π-conjugation system.Tunable light absorption/emission for optical sensors and OLEDs. mdpi.comsmolecule.com mdpi.com
Phenylene-Ethynylene BackboneCreates rigid, linear polymer chains; enhances thermal stability.Development of heat-resistant dielectric coatings and materials for organic electronics. google.comsmolecule.com google.com
Functional Groups (e.g., -OH, -OCH₃)Modifies solubility, intermolecular interactions, and potential for post-polymerization modification.pH-responsive materials, improved processability for thin-film devices.
Overall π-Conjugated SystemFacilitates efficient electron transport.Active layers in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). smolecule.comuhasselt.be smolecule.com

Surface Functionalization and Nanomaterial Integration

The terminal ethynyl group of this compound is a key feature for its use in surface chemistry, enabling covalent attachment to various substrates through highly efficient and specific chemical reactions.

"Clickable" Interfaces for Electronic and Electrochemical Devices

The concept of "clickable" interfaces revolves around the use of click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to immobilize molecules onto a surface. nih.govresearchgate.net This method allows for the reliable and straightforward functionalization of electronic devices. nih.govutwente.nl A molecule like this compound, which contains a terminal alkyne (ethynyl group), is an ideal candidate for this process.

The strategy involves preparing a surface with azide (B81097) (–N₃) functional groups. The ethynyl-containing molecule is then "clicked" into place, forming a stable triazole linkage. nih.gov This has been successfully demonstrated in the development of "clickable" organic electrochemical transistors (OECTs). nih.govresearchgate.net In these devices, azide-derivatized polymer films are first deposited on electrodes; subsequently, alkyne-bearing molecules, such as ethynyl-ferrocene, are attached. nih.govutwente.nl This approach allows for precise control over the surface chemistry, enabling the attachment of redox probes, biorecognition elements, and other functional molecules to the transistor channel. nih.govresearchgate.net The ability to spatially control the functionalization by choosing different reaction conditions is a significant advantage of this technique. researchgate.netutwente.nl

Table 2: Components of a "Clickable" Interface for Electronic Devices
ComponentDescriptionRole in the SystemSource
Alkyne-Bearing MoleculeA molecule containing a terminal ethynyl group, e.g., this compound.Provides the desired functionality (e.g., redox activity, biorecognition) to the surface. nih.govresearchgate.net
Azide-Modified SurfaceA substrate (e.g., a conducting polymer film on an electrode) functionalized with azide (–N₃) groups.Acts as the anchor point for the alkyne-bearing molecule. nih.govresearchgate.net
Click ReactionCopper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).Forms a robust covalent bond (triazole ring) connecting the molecule to the surface. nih.govmdpi.com
Electronic DeviceAn underlying device such as an organic electrochemical transistor (OECT) or a sensor.The platform whose properties are modified and enhanced by the functional interface. uhasselt.benih.gov

Functionalization of Carbon Nanotubes and Gold Electrodes

The "clickable" nature of this compound extends to its integration with nanomaterials like carbon nanotubes (CNTs) and its use in modifying gold electrodes. These functionalized materials are of great interest for applications in sensing, catalysis, and nanoelectronics. mdpi.com

Carbon nanotubes can be functionalized using click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a potentially contaminating copper catalyst. mdpi.com In a typical process, CNTs are first modified to introduce azide groups on their surface. Subsequently, an alkyne-bearing molecule like this compound can be covalently attached. mdpi.com This method has been used to conjugate a variety of moieties to CNTs, including gold nanoparticles and biomolecules like aptamers, to create nanohybrid biosensors. mdpi.com

Similarly, gold electrodes can be readily functionalized. The process often begins with the formation of a self-assembled monolayer (SAM) of an azide-terminated thiol on the gold surface. The terminal azide groups of the SAM then serve as docking points for "clicking" alkyne-containing molecules. This precise surface modification is crucial for developing highly sensitive and selective electrochemical sensors. nih.gov The combination of CNTs and gold nanoparticles on a single electrode surface is a common strategy to enhance sensor performance by leveraging the high surface area and conductivity of the nanomaterials. nih.govsemanticscholar.org The functionalization with a specific molecule like this compound would impart its unique chemical characteristics to the electrode interface, enabling targeted detection or specific catalytic activity.

Table 3: Strategies for Functionalizing Nanomaterials with Alkyne-Bearing Molecules
SubstrateFunctionalization MethodKey StepsPotential ApplicationSource
Carbon Nanotubes (CNTs)Covalent "Click" Chemistry (e.g., SPAAC)1. Surface modification of CNTs to introduce azide groups. 2. Reaction with an alkyne-bearing molecule.Nano-biosensors, advanced composite materials. mdpi.com
Gold (Au) ElectrodesSelf-Assembled Monolayer (SAM) with "Click" Chemistry1. Formation of an azide-terminated thiol SAM on the gold surface. 2. "Clicking" an alkyne-bearing molecule onto the SAM.Electrochemical sensors, functionalized electronic interfaces. nih.govresearchgate.net
CNT/Gold Nanoparticle CompositeMulti-step modification1. Deposition of a CNT and gold nanoparticle composite on an electrode. 2. Covalent functionalization via click chemistry or other methods.Highly sensitive biosensors for detecting viruses or biomolecules. nih.gov

Applications in Chemical Biology and Advanced Sensing Platforms with Ethynyl Phenol Moieties

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function within a native environment. nih.govmdpi.com The incorporation of an ethynyl (B1212043) group into a probe's structure allows for its subsequent detection or capture through a highly selective chemical reaction, providing invaluable insights into cellular processes. researchgate.net

DNA Labeling and Cell Proliferation Studies (e.g., 5-Ethynyl-2'-deoxyuridine Analogs)

One of the most widespread applications of ethynyl-containing compounds is in the study of cell division. A key example is 5-Ethynyl-2'-deoxyuridine (EdU) , a synthetic analog of thymidine, one of the building blocks of DNA. wikipedia.org During the DNA synthesis (S-phase) of the cell cycle, actively dividing cells incorporate EdU into their newly created DNA. jenabioscience.com

The terminal ethynyl group on the incorporated EdU does not interfere with the DNA replication process but provides a reactive site for "click" reactions. wikipedia.orgfocusbiomolecules.com By introducing a fluorescently labeled azide (B81097) molecule, researchers can induce a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which covalently attaches the fluorescent tag to the EdU-labeled DNA. wikipedia.orgmdpi.com This process allows for the vivid visualization of cells that were actively proliferating during the EdU exposure.

This method offers significant advantages over older techniques like those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), as it does not require harsh chemical treatments (DNA denaturation) to expose the label for detection. focusbiomolecules.comnih.gov This preserves the structural integrity of the cells and DNA. researchgate.net However, concerns about the cytotoxicity of EdU in some applications have led to the development of alternative probes like 5-ethynyl-2'-deoxycytidine (EdC) , which demonstrates lower toxicity while maintaining similar labeling sensitivity. nih.gov

Table 1: Comparison of Ethynyl-Based DNA Labeling Probes

Probe Name Analog of Key Feature Advantage Reference
5-Ethynyl-2'-deoxyuridine (EdU) Thymidine Terminal ethynyl group for click chemistry. Sensitive detection without DNA denaturation. wikipedia.orgjenabioscience.com
5-Ethynyl-2'-deoxycytidine (EdC) Deoxycytidine Alternative to EdU with an ethynyl handle. Lower cytotoxicity compared to EdU in certain contexts. nih.gov

Investigation of Protein-Ligand Interactions and Enzyme Inhibition

Understanding how small molecules (ligands) bind to proteins is fundamental to drug discovery. Ethynyl-containing probes are instrumental in this area. A ligand can be synthesized with an ethynyl group, which generally has a minimal impact on its binding affinity to the target protein. researchgate.netnih.gov Once the probe has bound to its protein target, the ethynyl "handle" can be used to attach a reporter tag (like biotin (B1667282) or a fluorophore) via a click reaction. This allows for the isolation and identification of the protein or the visualization of the interaction. nih.gov

In the study of enzyme inhibition, ethynyl moieties can play a dual role. They can be part of the pharmacophore that interacts with the enzyme's active site, and they can serve as a point of attachment for reporter groups. nih.govacs.org For instance, studies on cytochrome P450 enzymes have utilized ethynylpyrene derivatives to investigate the mechanism of inhibition. researchgate.net By creating probes with both an inhibitory function and a clickable tag, researchers can confirm that the probe is binding to the intended active site and quantify the extent of inhibition. frontiersin.orgnih.gov This approach is crucial for validating new drug candidates and understanding their mechanism of action.

Target Deconvolution Strategies using Clickable Probes

Phenotypic drug discovery involves identifying compounds that produce a desired effect in cells without prior knowledge of the molecular target. A critical subsequent step is "target deconvolution"—figuring out which protein or proteins the compound interacts with to produce its effect. nih.govresearchgate.net

Clickable probes, often containing an alkyne group, are a cornerstone of modern target deconvolution. europeanreview.org The process typically involves:

Synthesizing an analog of the active compound that includes a small, unobtrusive ethynyl tag. nih.gov

Introducing this probe into the biological system (e.g., cell lysate or live cells) to allow it to bind to its target(s). rsc.org

Often, a photo-reactive group is also included on the probe. Upon exposure to UV light, this group forms a permanent covalent bond with the target protein, "freezing" the interaction. researchgate.netacs.org

The cells are then lysed, and an azide-functionalized reporter tag (like biotin) is added. A click reaction permanently attaches the biotin to the probe-bound proteins. europeanreview.org

The biotinylated proteins are then easily fished out of the complex cellular mixture using streptavidin-coated beads.

Finally, the captured proteins are identified using techniques like mass spectrometry. rsc.org

This strategy allows for the confident identification of direct protein targets from a complex proteome, which is essential for understanding a drug's mechanism of action. nih.govrsc.org The small size of the ethynyl group is advantageous as it is less likely to interfere with the original compound's activity compared to bulkier tags. europeanreview.org

Bioorthogonal Reactions in Live Systems

A truly powerful aspect of the ethynyl handle is its use in bioorthogonal chemistry. This term, coined by Carolyn R. Bertozzi, refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govacs.org The azide-alkyne cycloaddition is a prime example of such a reaction. mdpi.com

Because both the azide and alkyne functional groups are essentially absent from and non-reactive with biological molecules like proteins, nucleic acids, and sugars, they can react selectively with each other in the complex environment of a live cell or organism. acs.orgsigmaaldrich.com This enables researchers to track molecules in real-time. For example, a metabolite precursor containing an ethynyl group can be fed to cells. nih.gov The cells' metabolic machinery incorporates this tagged precursor into larger biomolecules (e.g., proteins, glycans, or lipids). mdpi.comnih.gov A fluorescent azide can then be introduced, which will "click" exclusively onto the newly synthesized, ethynyl-tagged biomolecules, allowing for their visualization and tracking within the live cell. mdpi.comethz.ch This has opened up new frontiers in understanding dynamic cellular processes that were previously impossible to study. nih.gov

Biosensor Development and Functionalization

The precise and stable attachment of biological recognition elements (like enzymes or antibodies) onto a sensor surface is critical for creating reliable and sensitive biosensors. The ethynyl group and click chemistry provide a robust method for achieving this functionalization.

Electrochemical Sensors with Ethynyl-Modified Electrodes

The development of highly sensitive and selective electrochemical sensors is a cornerstone of modern analytical chemistry. A key strategy for enhancing sensor performance involves the chemical modification of electrode surfaces. chemmethod.com Ethynyl-terminated monolayers, such as those that can be formed using 4-ethynyl-3-methoxyphenol, offer a robust platform for creating these advanced sensors. springernature.com

The ethynyl group serves as a critical anchoring point for the covalent immobilization of a wide range of molecules onto an electrode surface. springernature.com This modification is often achieved through electrografting of diazonium salts, which results in a stable, ethynyl-terminated film. springernature.com This surface can then be functionalized, for instance, via copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." This reaction is highly efficient and chemoselective, allowing for the attachment of azido-terminated species, such as enzymes or other biorecognition elements, to the electrode. springernature.com The result is a sensor with high sensitivity, good repeatability, and long-term stability. springernature.com

The modification of electrode surfaces with nanomaterials, such as carbon nanotubes or metal oxides, in conjunction with ethynyl-containing compounds, can further amplify the electrochemical signal and improve detection limits. rsc.orgresearchgate.net For example, carbon paste electrodes (CPEs) modified with nanocomposites have demonstrated enhanced electrocatalytic activity for various analytes. researchgate.net While direct studies on this compound are specific, the principles established with similar compounds like ethynylferrocene (B1143415) and other ethynyl-phenyl derivatives underscore the potential of this class of molecules in sensor fabrication. researchgate.netossila.com These modified electrodes often exhibit lower detection limits and wider linear ranges compared to their unmodified counterparts. chemmethod.comrsc.orgnih.gov

Below is a table summarizing the performance of various electrochemical sensors that utilize modified electrodes, illustrating the typical enhancements achieved.

Table 1: Performance of Various Modified Electrochemical Sensors

Electrode Modifier / Analyte Linear Range (μM) Limit of Detection (LOD) (μM) Technique Reference
Quinizarine/TiO₂ NPs / Hydrazine 0.5 - 1900.0 0.077 DPV rsc.org
ZnO Nanoflowers/MWCNTs / Hydrazine 2 - 44 1.4 AMP rsc.org
Ethynylferrocene/NiO-MWCNT / Glutathione 0.01 - 200 0.006 SWV researchgate.net
Ethynylferrocene/NiO-MWCNT / Acetaminophen 0.8 - 600 0.5 SWV researchgate.net
3D NiO-NWs / Theophylline 0.1 - 900.0 0.03 DPV chemmethod.com
PEDOS/N-Gr / Dopamine 0.008 - 80 0.0066 DPV nih.gov

DPV: Differential Pulse Voltammetry, AMP: Amperometry, SWV: Square Wave Voltammetry, NPs: Nanoparticles, MWCNTs: Multi-Walled Carbon Nanotubes, NWs: Nanowrinkles, PEDOS/N-Gr: Poly(3,4-ethylenedioxyselenophene)/Nitrogen-doped Graphene.

Aptamer-Based Sensing Platforms

Aptasensors are a class of biosensors that utilize aptamers—short, single-stranded DNA or RNA oligonucleotides—as their biorecognition element. fz-juelich.denih.gov These sensors are prized for their high specificity and affinity, rivaling that of traditional antibody-based systems but with added benefits such as greater stability and ease of synthesis. fz-juelich.demdpi.com The functionality of an aptasensor relies on the effective immobilization of the aptamer onto a transducer surface, and this is where ethynyl phenol (B47542) moieties can play a crucial role. mdpi.com

The terminal ethynyl group of a molecule like this compound provides an ideal chemical handle for attaching azide-modified aptamers to an electrode surface. mdpi.comresearchgate.net This is typically accomplished using the highly efficient and specific "click chemistry" reaction. springernature.com This method ensures a stable, covalent linkage between the aptamer and the sensor platform, which is essential for reliable signal transduction. springernature.com When the target molecule binds to the aptamer, it induces a conformational change in the aptamer's structure. nih.gov This change can be converted into a detectable signal—often electrochemical or optical—allowing for the quantification of the analyte. fz-juelich.demdpi.com

Table 2: Principles of Aptasensor Construction Using Ethynyl Moieties

Component Role in Aptasensor Mechanism of Action Reference
Electrode Transducer Surface Provides the physical platform for the sensor and conducts the electrochemical signal. fz-juelich.de
Ethynyl-Phenol Monolayer Immobilization Platform A molecule like this compound is grafted to the electrode, presenting terminal ethynyl groups. springernature.com
Azide-Modified Aptamer Biorecognition Element A nucleic acid sequence selected to bind a specific target; modified with an azide group. mdpi.com
Click Chemistry Covalent Linkage Copper(I)-catalyzed reaction forms a stable triazole linkage between the ethynyl surface and the azide-aptamer. springernature.com
Target Analyte Substance to be Detected Binds to the immobilized aptamer, causing a conformational change. nih.gov
Signal Generation Detection The conformational change alters the electrochemical properties (e.g., impedance, current) at the electrode surface, generating a measurable signal. fz-juelich.de

Lead Compound Development and Ligand Design

Scaffolds for Novel Therapeutic Agent Design

In medicinal chemistry, a scaffold is a core chemical structure upon which a variety of functional groups can be built to create a library of new compounds for drug discovery. rsc.org Phenolic compounds are prevalent structural motifs in a vast number of pharmaceutical agents and natural products, making them highly valuable scaffolds. rsc.orgmdpi.com The acetylene (B1199291) (ethynyl) group is also recognized as a "privileged structural feature" for targeting a wide range of proteins involved in disease. researchgate.net

The compound this compound combines both the phenol and ethynyl functionalities, making it an attractive starting point for the design of novel therapeutic agents. The rigid, linear geometry of the ethynyl group can act as a spacer to link two pharmacophores or can serve as an isostere for other chemical groups. researchgate.net The phenolic hydroxyl and the terminal alkyne are both amenable to a wide range of chemical modifications, allowing for the systematic exploration of chemical space to optimize biological activity. mdpi.commdpi.com

For example, phenolic scaffolds are used to synthesize inhibitors of enzymes like steroid sulfatase (STS), which is a target in hormone-dependent cancers. nih.gov By using a building block containing an ethynyl phenol, such as 4-[(trimethylsilyl)ethynyl]phenol, chemists can construct complex heterocyclic systems like 1,2,3-triazoles through click chemistry. nih.govmdpi.com These triazole derivatives can then be further functionalized to create potent and selective enzyme inhibitors. nih.gov The methoxy (B1213986) group on the this compound ring can further influence the electronic properties and binding interactions of the resulting drug candidates. uio.no The versatility of this scaffold allows for its use in developing treatments for a range of conditions, from cancer to parasitic diseases. mdpi.comnih.gov

Mimicry of Biological Systems (e.g., Steroidal Analogs)

The design of molecules that can mimic the structure and function of endogenous compounds, such as steroid hormones, is a powerful strategy in drug development. mdpi.com Steroids interact with specific nuclear receptors to regulate a host of physiological processes, and creating synthetic analogs can lead to new therapies for conditions like hormone-dependent cancers. mdpi.comnih.gov

The ethynyl phenol scaffold, as exemplified by this compound, can serve as a foundational element for building non-steroidal mimics of these biological systems. The rigid and linear nature of the ethynyl group is particularly useful for orienting appended chemical groups in a spatially defined manner, similar to the presentation of functional groups on the complex polycyclic framework of a steroid. researchgate.netmdpi.com

Research has demonstrated the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as mimics of the steroidal system. mdpi.com These syntheses often start with a protected ethynyl phenol, such as 4-[(trimethylsilyl)ethynyl]phenol. nih.govmdpi.com Through a series of reactions including azide-alkyne cycloaddition, a triazole ring is formed, which, along with attached phenyl rings, creates a three-dimensional structure capable of interacting with biological targets in a manner similar to natural hormones. mdpi.com The strategic placement of substituents on the phenyl rings allows for the fine-tuning of these interactions to achieve desired therapeutic effects, such as selective estrogen receptor modulation. nih.gov This approach highlights how a relatively simple starting material containing an ethynyl phenol core can be elaborated into complex molecules designed to mimic and modulate critical biological systems. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula Role/Context
This compound N/A C₉H₈O₂ Subject of article
4-[(Trimethylsilyl)ethynyl]phenol 14389-76-9 C₁₁H₁₄OSi Synthetic precursor for steroid mimics
Ethynylferrocene 1271-48-3 C₁₂H₁₀Fe Modifier for electrochemical sensors
Quinizarine 81-64-1 C₁₄H₈O₄ Modifier for electrochemical sensors
Theophylline 58-55-9 C₇H₈N₄O₂ Analyte for electrochemical sensor
Dopamine 51-61-6 C₈H₁₁NO₂ Analyte for electrochemical sensor
Hydrazine 302-01-2 H₄N₂ Analyte for electrochemical sensor
Acetaminophen 103-90-2 C₈H₉NO₂ Analyte for electrochemical sensor
Glutathione 70-18-8 C₁₀H₁₇N₃O₆S Analyte for electrochemical sensor
1,2,3-Triazole 288-36-8 C₂H₃N₃ Heterocyclic core in therapeutic agents

Future Research Directions and Emerging Paradigms for 4 Ethynyl 3 Methoxyphenol Research

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 4-ethynyl-3-methoxyphenol will likely focus on green chemistry principles to minimize waste and hazardous substance use.

One promising avenue involves the adaptation of methods for the sustainable synthesis of substituted phenols. For instance, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol (B145695) presents a mild and highly efficient protocol. researchgate.net This approach avoids the harsh conditions and toxic reagents associated with traditional methods like nucleophilic aromatic substitution or the hydrolysis of diazo compounds. researchgate.net Another green strategy that could be explored is the oxidative polymerization of phenol (B47542) in water, which offers a formaldehyde-free route to polyphenol structures. nsf.gov Microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for reactions like the nitration of phenol, could also be adapted for the synthesis of precursors to this compound. eurekaselect.com

For the introduction of the ethynyl (B1212043) group, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are indispensable tools in organic synthesis for forming carbon-carbon bonds. honeywell.com The reaction of a terminal alkyne with an aryl halide is carried out under mild conditions, often at room temperature and in aqueous media, which aligns with the principles of green chemistry. mdpi.com Research into copper-free Sonogashira coupling is particularly relevant as it avoids the formation of alkyne dimer byproducts. mdpi.com Furthermore, catalytic methods for the direct C-H ethynylation of phenols are an emerging area that could provide a more atom-economical route to this compound.

A plausible sustainable synthetic strategy for this compound could, therefore, involve the synthesis of a suitably substituted 3-methoxyphenol (B1666288) derivative via a green hydroxylation method, followed by a highly efficient and selective catalytic ethynylation.

Advanced Functionalization Strategies for Diverse Applications

The dual functionality of this compound, with its terminal alkyne and phenolic hydroxyl group, offers numerous opportunities for advanced functionalization to create a diverse range of derivatives with tailored properties.

The terminal alkyne is particularly amenable to "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. gsconlinepress.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the straightforward formation of a stable triazole ring by reacting the ethynyl group with an azide (B81097). acs.orgmdpi.com This strategy can be used to conjugate this compound to a wide array of molecules, including polymers, biomolecules, and fluorescent dyes. acs.org Light-triggered click chemistry offers an additional layer of control, allowing for spatiotemporal precision in functionalization. sci-hub.se

The ethynyl group also enables polymerization. Transition metal catalysts, such as those based on tungsten and molybdenum, have been used to polymerize 3-ethynylphenol, yielding conjugated polymers with interesting thermal and morphological properties. researchgate.netnsf.gov Similar polymerization of this compound could lead to novel polymers with potential applications in organic electronics and gas separation membranes. mdpi.com

Furthermore, both the phenolic hydroxyl group and the aromatic ring can be targeted for functionalization. The hydroxyl group can be derivatized to form ethers and esters, while the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule. Post-synthetic modification of polymers derived from this compound is another viable strategy to introduce new functionalities. dupont.com

Integration with Emerging Technologies (e.g., AI-driven molecular design)

The integration of artificial intelligence (AI) and machine learning is set to revolutionize the field of chemical synthesis and materials discovery. For a molecule like this compound, these technologies can accelerate research and development in several key areas.

In the realm of materials science, AI algorithms can predict the properties of polymers derived from this compound. mdpi.comacs.orgmdpi.com By training models on datasets of known polymer properties, researchers can screen virtual libraries of polymers to identify candidates with desired characteristics, such as high thermal stability or specific electronic properties, for applications in areas like energy storage. mdpi.comacs.org

Furthermore, AI can be used for the in silico screening of the biological activity of this compound derivatives. jbiochemtech.com Computational models can predict the potential toxicity and pharmacological properties of new compounds, helping to prioritize synthetic targets for drug discovery programs. sci-hub.senih.gov Generative AI frameworks can even design entirely new molecules with desired properties from the ground up. dupont.com

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing reaction conditions and designing novel applications. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for studying reaction mechanisms. nsf.gov For the synthesis of this compound, DFT calculations can model the entire catalytic cycle of the Sonogashira coupling reaction, providing insights into the energies of intermediates and transition states, and helping to identify the rate-determining step. acs.orgsci-hub.se Similarly, the mechanisms of phenol functionalization reactions can be explored computationally to understand the roles of catalysts and the factors controlling regioselectivity. eurekaselect.com

The polymerization of ethynylphenols is another area where mechanistic studies are needed. Understanding the chain initiation, propagation, and termination steps is key to controlling the molecular weight and microstructure of the resulting polymers. pnu.ac.ir Mechanistic studies of related polymerization reactions, such as the copolymerization of ethylene (B1197577) with polar monomers, can provide valuable insights. nih.gov

Cycloaddition reactions involving the ethynyl group are also ripe for mechanistic investigation. While the general principles of reactions like the Diels-Alder and 1,3-dipolar cycloadditions are well-established, the specific kinetics and thermodynamics of these reactions with a substituted phenol like this compound warrant detailed study. mdpi.comamanote.combldpharm.com The kinetics of hydrogen abstraction by the ethynyl radical is another fundamental process that can be investigated using high-level theoretical methods. gsconlinepress.com

Expanding the Scope of Material and Biological Applications

The unique combination of functional groups in this compound makes it a promising candidate for a wide range of material and biological applications. Future research will focus on synthesizing and characterizing novel materials and evaluating the biological activity of its derivatives.

In materials science, polymers derived from this compound, specifically polyphenylacetylenes, are of significant interest. These conjugated polymers have potential applications in nonlinear optics due to their high third-order susceptibility. sci-hub.se They can also be used in gas and liquid separation membranes, where the properties can be tuned through side-chain engineering. mdpi.comamanote.com Furthermore, polyphenylacetylene derivatives can serve as precursors for high-yield carbon materials, which are valuable for applications such as carbon fibers and composites. osti.gov The incorporation of ethynylene units into polymer backbones has also been shown to influence the electronic properties, making them relevant for electronic device applications. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Ethynyl-3-methoxyphenol?

Answer:
The synthesis of this compound typically involves introducing the ethynyl group to a methoxyphenol precursor. A viable route is the Sonogashira coupling , which connects aryl halides with terminal alkynes under palladium catalysis. For example:

  • Start with 3-methoxy-4-iodophenol.
  • React with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂ and CuI as catalysts.
  • Deprotect the TMS group using tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of residual catalysts and byproducts .

Basic: How should researchers purify and characterize this compound?

Answer:

  • Purification: Use recrystallization (solvent: ethanol/water mixture) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation.
  • Characterization:
    • NMR (¹H and ¹³C): Confirm substitution patterns and alkyne proton resonance (δ ~2.5–3.5 ppm for terminal ethynyl protons).
    • IR Spectroscopy : Detect O–H (broad ~3200 cm⁻¹) and C≡C (sharp ~2100 cm⁻¹) stretches.
    • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 163.076) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Respiratory Protection : Use NIOSH-approved N95 respirators if dust or aerosols form during handling .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal : Collect residues in halogen-resistant containers for incineration, as alkynes may generate toxic fumes upon decomposition .

Advanced: How can electronic structure analysis enhance understanding of its reactivity?

Answer:
Molecular Orbital (MO) Analysis (e.g., via DFT calculations) reveals electron density distribution:

  • The ethynyl group acts as an electron-withdrawing moiety, polarizing the aromatic ring and activating the phenolic –OH for nucleophilic substitution.
  • Charge Population Analysis (Mulliken or Löwdin) quantifies charge transfer: The methoxy group donates electron density via resonance, while the ethynyl group withdraws it, creating a dipole moment that influences intermolecular interactions .

Advanced: What role do hydrogen-bonding networks play in its crystallographic behavior?

Answer:
The phenolic –OH and methoxy oxygen can form hydrogen-bonded supramolecular assemblies . Use Etter’s graph-set analysis to classify motifs:

  • Dimeric (R₂²(8)) patterns via O–H···O hydrogen bonds between adjacent molecules.
  • Chain motifs (C(4)) from alternating O–H···O and C–H···π interactions.
    X-ray crystallography combined with Hirshfeld surface analysis quantifies these interactions, aiding in predicting solubility and stability in solid-state formulations .

Advanced: How do competing reaction pathways affect yield optimization?

Answer:

  • Side Reactions : Alkyne dimerization (Glaser coupling) or oxidative homocoupling can occur if catalytic systems (e.g., Pd/Cu ratios) are suboptimal.
  • Mitigation Strategies :
    • Use excess terminal alkyne (1.5 equiv) to favor cross-coupling over homocoupling.
    • Optimize reaction temperature (60–80°C) and degas solvents to inhibit radical pathways.
  • Kinetic Monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation and adjust reaction conditions dynamically .

Advanced: What analytical challenges arise in detecting trace degradation products?

Answer:

  • Degradation Pathways : Photooxidation of the ethynyl group may form ketones or carboxylic acids. Hydrolysis of the methoxy group under acidic conditions generates catechol derivatives.
  • Detection Methods :
    • LC-MS/MS : Use reverse-phase columns and MRM (multiple reaction monitoring) for sensitive quantification of trace impurities.
    • Isotopic Labeling : Introduce ¹³C or ²H labels to track degradation mechanisms.
  • Stability Studies : Conduct accelerated aging (40°C/75% RH) with periodic sampling to model shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.